4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione
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Overview
Description
4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[44]nonane-3,7,7-trione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione typically involves a multi-step process. One common method includes the use of manganese (III) mediated oxidative free radical cyclization . This approach is advantageous due to its efficiency in constructing the spiro [4,4]nonane system.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as manganese (III).
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese (III) acetate in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups.
Scientific Research Applications
4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione involves its interaction with molecular targets and pathways. The spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo [3.3.1]nonanes: These compounds share a similar spiro structure and have been studied for their biological activities.
Spiro [4.4]nonane derivatives: These compounds are structurally related and have similar chemical properties.
Uniqueness
4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is unique due to its specific combination of a chlorophenyl group and a spiro [4.4]nonane system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H12ClNO3S2 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-7,7-dioxo-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C12H12ClNO3S2/c13-9-1-3-10(4-2-9)14-11(15)7-18-12(14)5-6-19(16,17)8-12/h1-4H,5-8H2 |
InChI Key |
UTQFUMQFYGCSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC12N(C(=O)CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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